![molecular formula C18H19N3O2S B6569818 N-{4-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,3-thiazol-2-yl}cyclopropanecarboxamide CAS No. 921802-26-8](/img/structure/B6569818.png)
N-{4-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,3-thiazol-2-yl}cyclopropanecarboxamide
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Overview
Description
This compound is an N-arylpiperazine that is piperazine substituted by a 4-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butyl group at position 1 and by a 2,3-dichlorophenyl group at position 4 . It is an antipsychotic drug used for the treatment of Schizophrenia, and other mood disorders .
Synthesis Analysis
The synthesis of similar compounds involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst for the synthesis of the desired product in solvent-free conditions via the Biginelli reaction .Chemical Reactions Analysis
The chemical reactions of similar compounds involve the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a melting point of >195oC (dec.), storage temperature of -20°C Freezer, and solubility in DMSO (Slightly), Methanol (Slightly, Heated) . The compound is a solid and white to off-white in color .Scientific Research Applications
Drug Design and Optimization
F2202-1475: serves as a scaffold for designing novel derivatives. Medicinal chemists modify its structure to enhance specific properties, such as solubility, bioavailability, and target selectivity.
These applications highlight the versatility of F2202-1475 and underscore its potential impact in pharmaceutical research. Researchers continue to unravel its mechanisms of action and optimize its properties for therapeutic use . If you’d like more information on any specific application, feel free to ask! 🌟
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as 4-hydroxy-2-quinolones, have shown interesting pharmaceutical and biological activities . These compounds are valuable in drug research and development, and many publications have recently dealt with their synthetic analogous .
Mode of Action
For instance, some derivatives of 4-hydroxy-2-quinolones have shown anti-inflammatory and analgesic activities .
Biochemical Pathways
Compounds with similar structures have been found to play roles in natural and synthetic chemistry and have biologically and pharmacological activities .
Pharmacokinetics
The compound’s predicted density is 1261±006 g/cm3, and it has a melting point of 272 °C and a boiling point of 4812±450 °C . These properties could potentially impact the compound’s bioavailability.
Action Environment
It’s worth noting that the compound’s predicted density, melting point, and boiling point could potentially be influenced by environmental conditions such as temperature and pressure.
Future Directions
properties
IUPAC Name |
N-[4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c22-16(21-9-3-5-12-4-1-2-6-15(12)21)10-14-11-24-18(19-14)20-17(23)13-7-8-13/h1-2,4,6,11,13H,3,5,7-10H2,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGVUZILMVAQBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CC3=CSC(=N3)NC(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide |
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